2,4-Dibromothiophene
Overview
Description
2,4-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2nd and 4th positions of the thiophene ring. This compound is widely used in organic synthesis and serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and materials for organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromothiophene can be synthesized through several methods. One common approach involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include the use of solvents like dichloromethane or acetonitrile to facilitate the reaction and enhance the solubility of reactants .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiophene derivatives with fewer bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or zinc in acetic acid are used.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation produces sulfoxides and sulfones.
- Reduction results in debrominated thiophene derivatives .
Scientific Research Applications
2,4-Dibromothiophene is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which 2,4-Dibromothiophene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the thiophene ring. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones . The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
2,4-Dibromothiophene can be compared with other dibromothiophene derivatives, such as:
- 2,3-Dibromothiophene
- 2,5-Dibromothiophene
- 3,4-Dibromothiophene
Uniqueness:
- This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Properties
IUPAC Name |
2,4-dibromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQFYSJKIRRXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185323 | |
Record name | Thiophene, 2,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3140-92-9 | |
Record name | Thiophene, 2,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2,4-dibromothiophene?
A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Its utility stems from the reactivity of the bromine atoms, which can be readily substituted via various coupling reactions.
Q2: Is there any evidence of regioselectivity in reactions involving this compound?
A2: Yes, regioselective reactions involving this compound have been reported. For instance, Grignard reagents exhibit selectivity towards the bromine atom at the 2-position of the thiophene ring. This selectivity allows for the stepwise introduction of different substituents at the 2- and 4-positions. [] Furthermore, electrochemical reduction of this compound demonstrates an interesting phenomenon termed "electrolytically induced halogen dance", leading to a mixture of products including 3-bromothiophene and 3,4-dibromothiophene. []
Q3: Can this compound be used in the synthesis of polymers?
A3: Absolutely. This compound serves as a monomer in the synthesis of polythiophenes. Specifically, it undergoes dehalogenative polymerization using nickel catalysts, forming poly(2,4-thienylene). This polymer has been studied for its optical and electrical properties. [, ] Interestingly, copolymerization with 2,5-dibromothiophene is also possible, yielding copolymers with varying ratios of 2,4-thienylene and 2,5-thienylene units. These materials provide opportunities to fine-tune the polymer properties. []
Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A4: Several spectroscopic techniques prove valuable in characterizing this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and analyze the bonding within the molecule. 1H-NMR spectroscopy provides insights into the structure and environment of the hydrogen atoms present. These techniques are routinely employed to confirm the structure of newly synthesized compounds and analyze the composition of polymers. [, ]
Q5: Are there any reported biological activities associated with this compound derivatives?
A5: Research has explored the biological activities of certain this compound derivatives. Notably, 2,4-bis(4-methoxyphenyl)thiophene, synthesized via Suzuki coupling of this compound with 4-methoxyphenylboronic acid, demonstrated potent biofilm inhibition against Escherichia coli, exceeding the activity of the standard drug Rifampicin. [] This finding highlights the potential of this compound derivatives as scaffolds for developing novel antimicrobial agents.
Q6: What are the implications of using different bases in reactions involving this compound?
A6: The choice of base significantly influences the yield of products in reactions involving this compound. For example, in Suzuki-Miyaura cross-coupling reactions, employing K3PO4 as the base consistently resulted in higher yields compared to K2CO3. [] This observation emphasizes the importance of optimizing reaction conditions, including the choice of base, to achieve the desired product outcomes.
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